N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 314285-25-1
VCID: VC21524787
InChI: InChI=1S/C24H20N2O2S2/c27-23(21-13-7-17-29-21)25(19-9-3-1-4-10-19)15-16-26(20-11-5-2-6-12-20)24(28)22-14-8-18-30-22/h1-14,17-18H,15-16H2
SMILES: C1=CC=C(C=C1)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CS3)C(=O)C4=CC=CS4
Molecular Formula: C24H20N2O2S2
Molecular Weight: 432.6g/mol

N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide

CAS No.: 314285-25-1

Cat. No.: VC21524787

Molecular Formula: C24H20N2O2S2

Molecular Weight: 432.6g/mol

* For research use only. Not for human or veterinary use.

N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide - 314285-25-1

Specification

CAS No. 314285-25-1
Molecular Formula C24H20N2O2S2
Molecular Weight 432.6g/mol
IUPAC Name N-phenyl-N-[2-[N-(thiophene-2-carbonyl)anilino]ethyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C24H20N2O2S2/c27-23(21-13-7-17-29-21)25(19-9-3-1-4-10-19)15-16-26(20-11-5-2-6-12-20)24(28)22-14-8-18-30-22/h1-14,17-18H,15-16H2
Standard InChI Key BZYGUUHQKKFHQT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CS3)C(=O)C4=CC=CS4
Canonical SMILES C1=CC=C(C=C1)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CS3)C(=O)C4=CC=CS4

Introduction

N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide is a synthetic organic compound belonging to the class of thiophene-based carboxamides. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a bioactive agent due to its structural features that facilitate interactions with biological targets.

Molecular Data

PropertyDetails
Molecular FormulaC24H20N2O2S2C_{24}H_{20}N_2O_2S_2
Molecular Weight432.56 g/mol
SynonymsN,N'-1,2-ethanediylbis(N-phenyl-2-thiophenecarboxamide)
CAS Number314285-25-1
PubChem CID1632007

The presence of multiple thiophene and phenyl groups contributes to its rigid structure and potential for diverse biological activities.

Synthesis

The synthesis of N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide involves multi-step reactions, typically starting from thiophene derivatives. A general pathway includes:

  • Activation of Thiophene Carboxylic Acid: Conversion into an acyl chloride using reagents like thionyl chloride.

  • Amidation Reaction: Reaction with aniline derivatives to form intermediate amides.

  • Coupling Reaction: Introduction of the ethylene linker and subsequent reaction with another thiophene carboxylic acid derivative.

These steps require precise control over reaction conditions to ensure high yield and purity.

Potential Pharmacological Applications

This compound has been investigated for its role as an inhibitor of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in immune regulation and cancer progression. IDO1 inhibitors are being explored for:

  • Neurological Disorders: Conditions such as major depressive disorder and schizophrenia due to their effects on the kynurenine pathway .

  • Oncology: Modulation of immune response in cancer therapy .

Density Functional Theory (DFT) Analysis

Computational studies using DFT methods have been employed to analyze the electronic properties of related compounds:

  • HOMO-LUMO Gap: Indicates stability and reactivity.

  • Electrophilicity Index: Suggests potential sites for nucleophilic or electrophilic attack.

Crystallographic Data

Single-crystal X-ray diffraction studies reveal:

  • Intramolecular hydrogen bonding stabilizes the structure.

  • π–π stacking interactions between aromatic rings contribute to crystal packing.

Comparative Analysis with Related Compounds

A comparison with other thiophene-based derivatives highlights the unique features of this compound:

FeatureN-phenyl-N-{...}thiophene-2-carboxamideOther Thiophene Derivatives
IDO1 InhibitionPotentVariable
Antibacterial ActivityModerateHigh (with amino substitutions)
Antioxidant PropertiesLimitedSignificant (with hydroxyl groups)
Brain PenetrationFavorableOften limited

Key Findings

  • The compound exhibits favorable pharmacokinetic properties, including good brain permeability, making it suitable for central nervous system applications .

  • Structural modifications could further enhance its selectivity and potency against specific biological targets.

Future Research

Future studies could focus on:

  • Expanding structure–activity relationship (SAR) studies to optimize therapeutic efficacy.

  • Investigating its role in combination therapies for cancer or neurological disorders.

  • Exploring its environmental impact and stability under various conditions.

By understanding its synthesis, properties, and biological activities, N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide represents a promising lead in medicinal chemistry research.

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